molecular formula C14H9FN2OS B1297384 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one CAS No. 23892-21-9

3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Cat. No. B1297384
CAS RN: 23892-21-9
M. Wt: 272.3 g/mol
InChI Key: JRHDFWPLWWDYPU-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, also known as 2F-Q, is a heterocyclic compound belonging to the family of quinazolinones. It has been extensively studied for its wide variety of applications in scientific research, and has been found to possess numerous biochemical and physiological effects.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques : A base-catalyzed intramolecular nucleophilic cyclization method was utilized to synthesize 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. This method involved the use of N,N-dimethylformamide (DMF) and resulted in the formation of the compound through an SNAr mechanism (Saeed & Flörke, 2011).
  • Crystal Structure : The compound crystallizes in the orthorhombic space group P na21. Its crystal structure features intermolecular N-H…S bonds linking molecules into centrosymmetric AB-dimers (Saeed & Flörke, 2011).

Biological Activities

  • Antimicrobial Properties : Some derivatives of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have demonstrated broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi (Rajasekaran, Rajamanickam, & Darlinquine, 2013).
  • Anticancer Potential : A study reported the synthesis of a quinazolinone-based derivative showing potent inhibitory activity against VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an effective anti-cancer agent. This compound displayed significant cytotoxic activity against human cancer cell lines (Riadi et al., 2021).

Pharmaceutical Applications

  • Synthesis of Pharmaceutically Relevant Compounds : Research has demonstrated the practical synthesis of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives. These methods are noted for their simplicity, high yields, and environmental friendliness (Molnar, Klenkar, & Tarnai, 2017).
  • Antibacterial Activity : Some derivatives of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have shown significant antibacterial activity against a range of bacterial strains, indicating potential for developing new antibacterial drugs (Osarumwense, 2022).

Chemical Reactions and Synthesis Methods

  • Variations in Synthesis : Various methods for synthesizing derivatives of 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one have been explored, including eco-friendly approaches and reactions utilizing different catalysts and solvents (Azizi & Edrisi, 2017).

properties

IUPAC Name

3-(2-fluorophenyl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2OS/c15-10-6-2-4-8-12(10)17-13(18)9-5-1-3-7-11(9)16-14(17)19/h1-8H,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRHDFWPLWWDYPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00350017
Record name 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

CAS RN

23892-21-9
Record name 3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00350017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 2
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3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
Reactant of Route 3
3-(2-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Citations

For This Compound
2
Citations
H Wali, A Anwar, S Shamim, KM Khan… - Journal of the Iranian …, 2021 - Springer
Functionalized quinazolinone derivatives 1–30 were synthesized by two-step reaction. First, anthranilic acid was treated with substituted phenyl isothiocyanate to synthesize 3-aryl-2-…
Number of citations: 6 link.springer.com
G Yan - 2020 - search.proquest.com
The Golden research group is interested in synthesizing and develo** useful small molecules for drug discovery. In this dissertation, two novel synthetic methodologies for building …
Number of citations: 0 search.proquest.com

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